6-methyl-2-[(4-phenylpiperazin-1-yl)carbonyl]pyrazolo[1,5-a]pyrazin-4(5H)-one
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Description
6-methyl-2-[(4-phenylpiperazin-1-yl)carbonyl]pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C18H19N5O2 and its molecular weight is 337.383. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as aryl(4-phenylpiperazin-1-yl)methanethione derivatives, have been shown to target acetylcholinesterase (ache) and butyrylcholinesterase (bche) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and cognition.
Mode of Action
Similar compounds have been shown to inhibit ache and bche . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic neurotransmission.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to cholinergic neurotransmission . By inhibiting AChE and BChE, the compound could potentially enhance the signaling of acetylcholine, a key neurotransmitter involved in learning and memory . This could have downstream effects on cognitive function, particularly in conditions like Alzheimer’s disease where cholinergic signaling is impaired .
Result of Action
The molecular and cellular effects of this compound’s action would likely involve an increase in acetylcholine levels in the synaptic cleft, due to the inhibition of AChE and BChE . This could enhance cholinergic neurotransmission and potentially improve cognitive function .
Action Environment
Environmental factors that could influence the action, efficacy, and stability of this compound include pH, temperature, and the presence of other substances that could interact with the compound or its targets . .
Properties
IUPAC Name |
6-methyl-2-(4-phenylpiperazine-1-carbonyl)-5H-pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-13-12-23-16(17(24)19-13)11-15(20-23)18(25)22-9-7-21(8-10-22)14-5-3-2-4-6-14/h2-6,11-12H,7-10H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSOCUOCQYMWFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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